1-Bromo-2-pentafluoroethyl-benzene
Overview
Description
1-Bromo-2-pentafluoroethyl-benzene is a chemical compound with the molecular formula C8H4BrF5 . It is also known by its IUPAC name 1-bromo-2-(1,1,2,2,2-pentafluoroethyl)benzene .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromine atom and a pentafluoroethyl group . The InChI code for this compound is 1S/C8H4BrF5/c9-6-4-2-1-3-5(6)7(10,11)8(12,13)14/h1-4H .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, benzene rings are known to undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton to yield a substituted benzene ring .Physical and Chemical Properties Analysis
This compound has a molecular weight of 275.02 .Scientific Research Applications
Synthesis and Properties
Steric Hindrance Studies
The synthesis of sterically hindered aryl bromides like 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, closely related to 1-bromo-2-pentafluoroethyl-benzene, has been investigated. These compounds exhibit rotational isomerism and changes in NMR spectra upon heating, indicating significant steric hindrance effects (Steele, Micha‐Screttas & Screttas, 2004).
Aryne Chemistry
Aryl bromides like 1-bromo-2-(trifluoromethoxy)benzene have been used to generate arynes, which are reactive intermediates in organic chemistry. These arynes can undergo various reactions, including [4+2] cycloadditions, leading to the synthesis of naphthalenes and naphthols (Schlosser & Castagnetti, 2001).
Diels-Alder Reactions
Compounds like 1-(3-Bromo-3,3-difluoroprop-1-ynyl)benzenes have been applied in Diels–Alder reactions, demonstrating the use of bromo-substituted benzenes in the synthesis of biaryls with specific substituents (Muzalevskiy et al., 2009).
Material Science
- Polymer Synthesis: The synthesis of fluorine-containing polymers using monomers like 1,3-bis(1,1,1,3,3,3-hexafluoro-2-pentafluorophenylmethoxy-2-propyl)benzene demonstrates the potential of bromo-pentafluoroethyl-benzene derivatives in creating materials with low dielectric properties and moderate thermal stability (Fitch et al., 2003).
Chemistry of Halogenated Benzenes
Halogenated Benzene Derivatives
The synthesis of various halogenated benzene derivatives, including those with bromo substituents, has been extensively studied. These compounds serve as intermediates in the preparation of benzyne precursors and luminophores (Reus et al., 2012).
Crystallography and Supramolecular Chemistry
Studies on the crystal structures of bromo-substituted benzenes, such as 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene, highlight their supramolecular features like hydrogen bonding and π–π interactions, relevant for understanding molecular self-assembly (Stein, Hoffmann & Fröba, 2015).
Molecular Synthesis
The synthesis of complex molecules like indeno[1,2-c]chromenes using 1-bromo-2-(cyclopropylidenemethyl)benzenes under palladium catalysis demonstrates the utility of bromo-substituted benzenes in constructing molecularly diverse structures (Pan et al., 2014).
Nanotechnology and Materials
- Graphene Nanoribbon Synthesis: The synthesis and characterization of compounds like 1-bromo-4-(3,7-dimethyloctyl)benzene are crucial for the bottom-up synthesis of graphene nanoribbons with controlled edge morphology, demonstrating the role of bromo-substituted benzenes in advanced material synthesis (Patil et al., 2012).
Mechanism of Action
Target of Action
The primary target of 1-Bromo-2-pentafluoroethyl-benzene is the benzene ring . The benzene ring is a key structural component in many organic compounds and plays a crucial role in various chemical reactions .
Mode of Action
This compound undergoes Electrophilic Aromatic Substitution reactions . The bromine atom in the compound acts as an electrophile, forming a sigma-bond with the benzene ring. This interaction generates a positively charged intermediate, known as a benzenonium ion . In the subsequent step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the electrophilic substitution reactions of benzene . The compound’s interaction with the benzene ring can lead to the formation of various substituted benzene derivatives, depending on the conditions of the reaction .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This can lead to the synthesis of various benzene derivatives, which have a wide range of applications in fields such as pharmaceuticals, agrochemicals, and materials science .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of catalysts, and the concentration of the compound and other reactants .
Properties
IUPAC Name |
1-bromo-2-(1,1,2,2,2-pentafluoroethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5/c9-6-4-2-1-3-5(6)7(10,11)8(12,13)14/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKGHFZDSFJNBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674195 | |
Record name | 1-Bromo-2-(pentafluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112754-17-3 | |
Record name | 1-Bromo-2-(pentafluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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